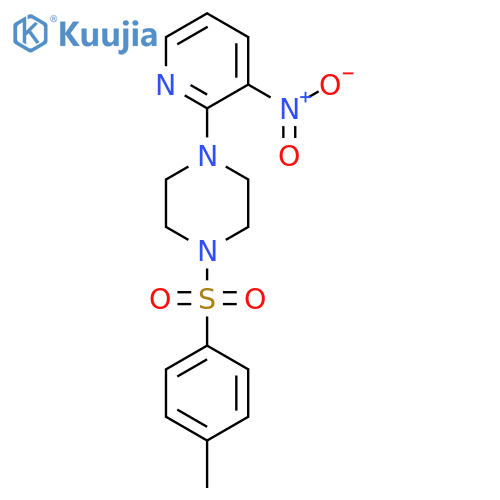

Cas no 940247-09-6 (1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine)

940247-09-6 structure

商品名:1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine

1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine 化学的及び物理的性質

名前と識別子

-

- AKOS034151568

- PD178924

- CHEMBL257825

- Z31097365

- 940247-09-6

- BDBM32554

- AB00774122-01

- 1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine

- EN300-26868518

- arylsulfonylpiperazine, 26

- 1-(3-Nitropyridin-2-yl)-4-tosylpiperazine

-

- インチ: 1S/C16H18N4O4S/c1-13-4-6-14(7-5-13)25(23,24)19-11-9-18(10-12-19)16-15(20(21)22)3-2-8-17-16/h2-8H,9-12H2,1H3

- InChIKey: JYSIWWVOXFISJK-UHFFFAOYSA-N

- ほほえんだ: S(C1C=CC(C)=CC=1)(N1CCN(C2C(=CC=CN=2)[N+](=O)[O-])CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 362.10487624g/mol

- どういたいしつりょう: 362.10487624g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 3

- 複雑さ: 558

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.1

- トポロジー分子極性表面積: 108Ų

1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26868518-0.05g |

1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine |

940247-09-6 | 95.0% | 0.05g |

$2755.0 | 2025-03-20 | |

| 1PlusChem | 1P0297OH-50mg |

1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine |

940247-09-6 | 95% | 50mg |

$3467.00 | 2024-04-19 |

1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine 関連文献

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

940247-09-6 (1-(4-methylbenzenesulfonyl)-4-(3-nitropyridin-2-yl)piperazine) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1699324-03-2(3-{(benzyloxy)carbonylamino}-3-(pyrimidin-4-yl)propanoic acid)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 5499-76-3(4-(2-Hydroxyanilino)methylene-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one)

- 152840-81-8(Valine-1-13C (9CI))

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬